molecular formula C14H12N2O3S B2399484 7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide CAS No. 951999-57-8

7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2399484
CAS No.: 951999-57-8
M. Wt: 288.32
InChI Key: BEGPFOKDRGGQEY-UHFFFAOYSA-N
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Description

“7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that features a benzofuran core, a thiazole ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide” typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via condensation reactions involving thioamides and α-haloketones.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzofuran or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

“7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide” could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine: This compound shares a similar thiazole and methoxy group but differs in the core structure.

    Other Benzofuran Derivatives: Compounds with a benzofuran core but different substituents.

Uniqueness

The uniqueness of “7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide” lies in its specific combination of functional groups, which could confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8-7-20-14(15-8)16-13(17)11-6-9-4-3-5-10(18-2)12(9)19-11/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGPFOKDRGGQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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